

# Structure elucidation of 3-Chloro-2-ethenyl-1,1'-biphenyl

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: 3-Chloro-2-ethenyl-1,1'-biphenyl

CAS No.: 82617-39-8

Cat. No.: B8613774

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Title: Advanced Structure Elucidation of **3-Chloro-2-ethenyl-1,1'-biphenyl**: A Multi-Modal Spectroscopic Approach

Executive Summary The unambiguous structural characterization of **3-Chloro-2-ethenyl-1,1'-biphenyl** (Formula: C<sub>14</sub>H<sub>11</sub>Cl; MW: 214.69 g/mol ) presents a unique analytical challenge due to the steric crowding at the ortho-positions of the biaryl axis and the electronic conjugation of the vinyl substituent. This technical guide outlines a rigorous elucidation workflow, prioritizing the differentiation of positional isomers (e.g., 2-chloro-3-ethenyl vs. 3-chloro-2-ethenyl) through high-resolution NMR (1D & 2D) and Mass Spectrometry.

## Synthetic Context & Sample Origin

Authoritative Note: Understanding the synthetic origin provides the first layer of structural evidence. This compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction. A likely pathway involves the coupling of phenylboronic acid with 1-bromo-3-chloro-2-ethenylbenzene.

- Implication: The integrity of the starting material (1-bromo-3-chloro-2-ethenylbenzene) largely dictates the regiochemistry of the final product. However, analytical validation is required to rule out halogen migration or protodeboronation side products.

## Mass Spectrometry (MS) Analysis

Objective: Confirm molecular weight, elemental composition, and halogen substitution pattern.

[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Ionization & Isotopic Pattern

Using Electron Impact (EI) or ESI+ (if amenable), the molecular ion (

) is observed at  $m/z$  214.

- Chlorine Signature: The presence of a single chlorine atom is definitively confirmed by the isotopic abundance ratio of the molecular ion cluster.
  - M ( $^{35}\text{Cl}$ ): 100% relative intensity ( $m/z$  214).
  - M+2 ( $^{37}\text{Cl}$ ): ~32% relative intensity ( $m/z$  216).
  - Validation: Any deviation from this 3:1 ratio suggests contamination or a dichloro-impurity.

## Fragmentation Pathway (EI-MS)

The fragmentation pattern follows a logical disassembly of the biphenyl core and substituents:

- Loss of Vinyl Radical ( $\cdot\text{C}_2\text{H}_3$ ): A peak at  $m/z$  187/189 ( $M - 27$ ).
- Loss of Chlorine Radical ( $\cdot\text{Cl}$ ): A peak at  $m/z$  179 ( $M - 35$ ), leading to the [2-ethenyl-1,1'-biphenyl] $^+$  cation.
- Formation of Fluorenyl Cation: Loss of both Cl and the vinyl group, followed by cyclization, often yields a stable fluorenyl-type cation at  $m/z$  152 (biphenyl core).

## NMR Spectroscopy: The Elucidation Core

Objective: Establish atom-to-atom connectivity and spatial geometry. Instrument: 500 MHz or higher is recommended to resolve the aromatic multiplets.

## **$^1\text{H}$ NMR Analysis (Proton Assignment)**

Proton ID	Chemical Shift ( $\delta$ ppm)	Multiplicity	Coupling Constants (in Hz)	Assignment Logic
H-Vinyl (Internal)	6.50 – 6.70	dd	,	The vinyl proton attached to C2. Deshielded by the aromatic ring current.
H-Vinyl (Terminal A)	5.60 – 5.75	dd	,	Terminal proton trans to the internal vinyl H.
H-Vinyl (Terminal B)	5.20 – 5.35	dd	,	Terminal proton cis to the internal vinyl H.
H-4 (Ring B)	7.35 – 7.45	dd	,	Ortho to the Chlorine at C3. Deshielded by inductive effect (-I) of Cl.
H-5 (Ring B)	7.15 – 7.25	t (dd)		Meta to both substituents. Standard aromatic shift.
H-6 (Ring B)	7.20 – 7.30	dd	,	Ortho to the biphenyl linkage (C1).
H-2',3',4',5',6'	7.30 – 7.50	m	N/A	Ring A (unsubstituted phenyl). Often appears as a complex multiplet.

## $^{13}\text{C}$ NMR Analysis (Key Signals)

- C-3 (C-Cl):  $\sim 134.0$  ppm. The ipso-carbon bearing chlorine.<sup>[4][5][6]</sup>
- C-2 (C-Vinyl):  $\sim 136.5$  ppm. Quaternary carbon.
- Vinyl CH:  $\sim 132.0$  ppm.
- Vinyl  $\text{CH}_2$ :  $\sim 116.0$  ppm.

## 2D NMR Correlations (Connectivity Proof)

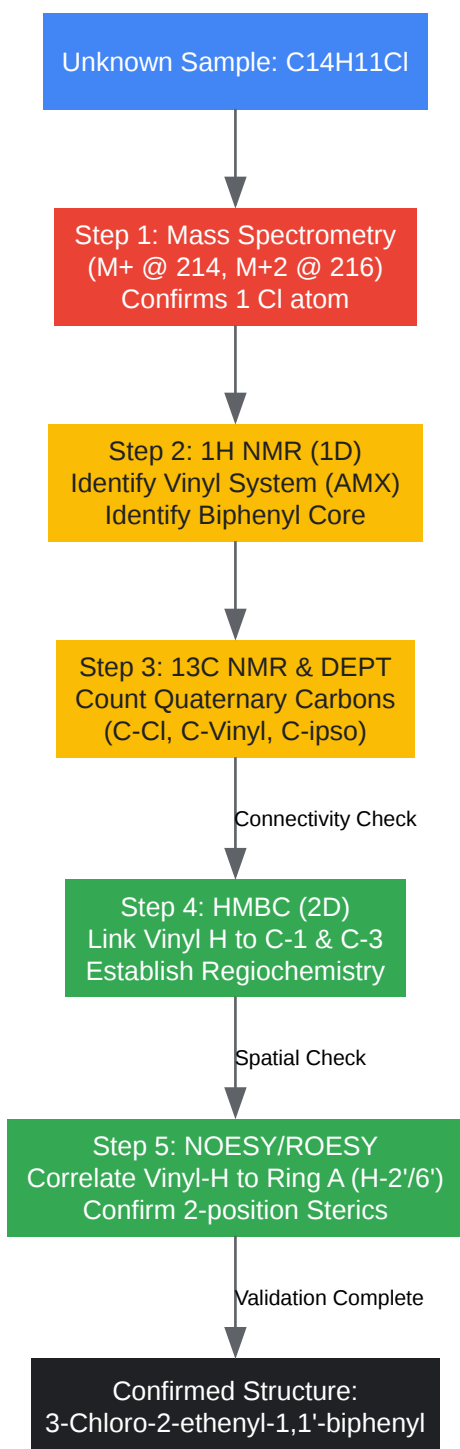
- COSY ( $^1\text{H}$ - $^1\text{H}$ ): Establishes the spin system of the vinyl group (Internal  $\leftrightarrow$  Terminal A  $\leftrightarrow$  Terminal B) and the ABC system of Ring B (H4  $\leftrightarrow$  H5  $\leftrightarrow$  H6).
- HMBC ( $^1\text{H}$ - $^{13}\text{C}$ ): The "Smoking Gun" for regiochemistry.
  - Key Correlation 1: The Internal Vinyl Proton will show a strong 3-bond correlation ( ) to C-1 (quaternary biphenyl linkage) and C-3 (C-Cl).
  - Key Correlation 2: H-4 (neighbor to Cl) will correlate to C-2 (C-Vinyl).
  - Self-Validating Logic: If the vinyl group were at position 3 (swapped with Cl), the HMBC pattern from the vinyl proton would show correlations to different quaternary carbons relative to the biphenyl linkage.

## NOESY (Spatial Geometry)

Due to steric hindrance between the substituent at C-2 and the ortho protons of Ring A (H-2'/H-6'), the biphenyl system is twisted (non-planar).

- Observation: Strong NOE enhancement between the Internal Vinyl Proton and H-2'/H-6' of Ring A confirms the vinyl group is at the 2-position (proximal to the other ring).

## Visualization of Elucidation Workflow



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Caption: Step-by-step structural elucidation workflow for **3-Chloro-2-ethenyl-1,1'-biphenyl**.

## Experimental Protocol: NMR Acquisition

To ensure reproducibility and data integrity, follow this standard operating procedure (SOP).

#### Reagents:

- Solvent: Chloroform-d ( $\text{CDCl}_3$ ) (99.8% D) + 0.03% TMS (v/v).
- Sample Concentration: 10-15 mg in 0.6 mL solvent.

#### Workflow:

- Sample Preparation: Dissolve the compound in  $\text{CDCl}_3$ . Filter through a cotton plug into the NMR tube to remove particulate matter that causes line broadening.
- Shimming: Perform automated gradient shimming. Line width at half-height for TMS should be  $< 0.5$  Hz.
- Pulse Sequences:
  - $^1\text{H}$  (zg30): 16 scans, D1 = 1.0s. SW = 14 ppm.
  - $^{13}\text{C}$  (zgpg30): 1024 scans, D1 = 2.0s. Decoupling: Waltz-16.
  - COSY (cosygpqf): 2048 x 256 matrix.
  - HMBC (hmbcgp1pndqf): Optimized for long-range coupling ( Hz).
- Processing: Apply exponential multiplication (LB = 0.3 Hz) for  $^1\text{H}$ . Zero-fill to double the data points before Fourier Transform.

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- To cite this document: BenchChem. [Structure elucidation of 3-Chloro-2-ethenyl-1,1'-biphenyl]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8613774/docs#structure-elucidation-of-3-chloro-2-ethenyl-1-1-biphenyl\]](https://www.benchchem.com/product/b8613774/docs#structure-elucidation-of-3-chloro-2-ethenyl-1-1-biphenyl)

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